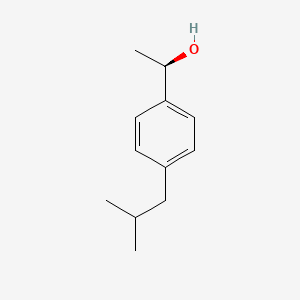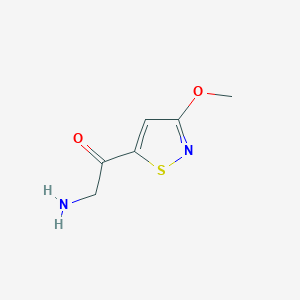
3-(Difluoromethyl)benzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)benzene-1-carboximidamide is a chemical compound with the molecular formula C8H8F2N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethyl group attached to a benzene ring, which is further connected to a carboximidamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoroacetic acid with a suitable benzene derivative under specific conditions to introduce the difluoromethyl group . The carboximidamide group can then be formed through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)benzene-1-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process, making it cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl and carboximidamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylbenzene derivatives, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)benzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biomolecules. The carboximidamide group may interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethyl)benzene-1-carboximidamide: Similar in structure but with the difluoromethyl group at a different position on the benzene ring.
3-(Trifluoromethyl)benzene-1-carboximidamide: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
3-(Difluoromethyl)benzene-1-carboximidamide is unique due to the specific positioning of the difluoromethyl group, which can significantly influence its chemical behavior and interactions with other molecules
Eigenschaften
Molekularformel |
C8H8F2N2 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
3-(difluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H3,11,12) |
InChI-Schlüssel |
OLJDJBDVNGGPBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=N)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)
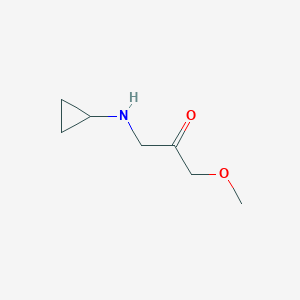
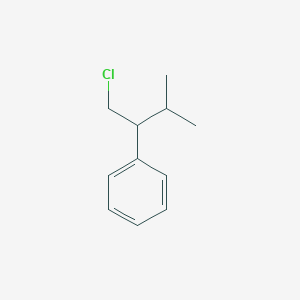

![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)
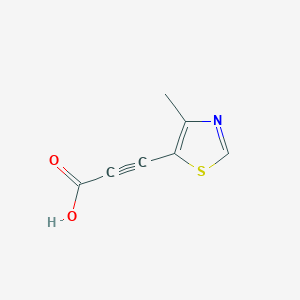
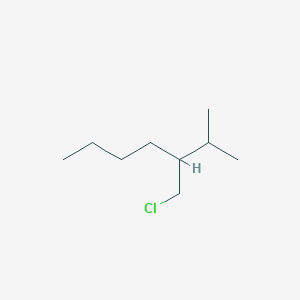
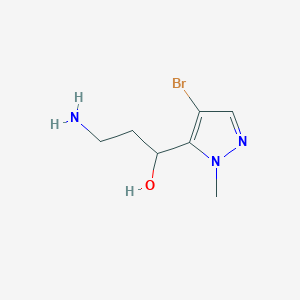
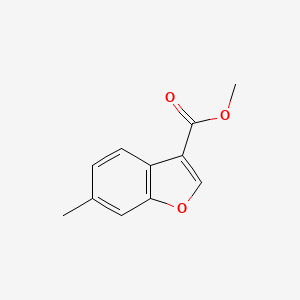
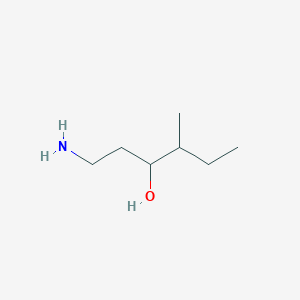
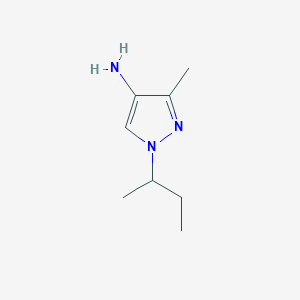
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13162968.png)
